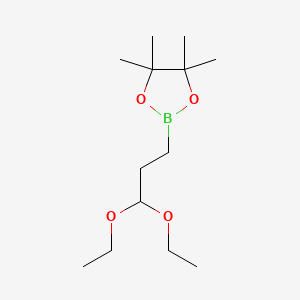
1-Chloroisoquinoline-4-carbonitrile
Übersicht
Beschreibung
1-Chloroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 53491-80-8 . It has a molecular weight of 188.62 and its IUPAC name is 1-chloro-4-isoquinolinecarbonitrile .
Synthesis Analysis
The synthesis of 1-Chloroisoquinoline-4-carbonitrile involves a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis
The InChI code for 1-Chloroisoquinoline-4-carbonitrile is 1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H . The exact structure of the compound can be determined using this code.Chemical Reactions Analysis
1-Chloroisoquinoline-4-carbonitrile has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-4-carbonitrile is a solid at room temperature . It has a molecular weight of 188.62 . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties 1-Chloroisoquinoline-4-carbonitrile and its derivatives have been studied for their potential in optoelectronic applications. A study by Irfan et al. (2020) examined various hydroquinoline derivatives, including compounds related to 1-Chloroisoquinoline-4-carbonitrile, for their structural, electronic, and optical properties. The research highlighted the efficiency of these compounds in multifunctional material applications, particularly in optoelectronics and charge transport (Irfan et al., 2020).
Synthesis and Chemical Reactions Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those similar to 1-Chloroisoquinoline-4-carbonitrile. This comprehensive review detailed the synthesis processes and the diverse chemical reactions these compounds undergo, highlighting their importance in the production of biologically active compounds (Mekheimer et al., 2019).
Photophysical and Spectroscopic Studies Singh et al. (2017) synthesized and studied the properties of a new fluorescent compound containing 1,2,3-triazole moiety, which is structurally related to 1-Chloroisoquinoline-4-carbonitrile. Their research focused on spectroscopic analysis and the electronic properties of the molecule, contributing to the understanding of fluorescent materials in scientific research (Singh et al., 2017).
Palladium-Catalyzed Synthesis Wang et al. (2015) investigated the palladium-catalyzed synthesis of functionalized quinolines from 4-chloroquinoline-3-carbaldehyde, which is closely related to 1-Chloroisoquinoline-4-carbonitrile. This study highlighted the potential of these compounds in the synthesis of biologically interesting molecules (Wang et al., 2015).
In Vitro Cytotoxicity Studies Mansour et al. (2013) performed comprehensive theoretical and experimental studies on a chloroisoquinoline derivative, examining its structural properties and in vitro cytotoxicity. This research is significant for understanding the biological interactions and potential therapeutic applications of such compounds (Mansour et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloroisoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQOMPVZLLUVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520144 | |
| Record name | 1-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-4-carbonitrile | |
CAS RN |
53491-80-8 | |
| Record name | 1-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















